Clinical-Grade Safety Profile Established at 1000 mg Weekly IV Dosing Without MTD
Apatorsen sodium demonstrated a defined clinical safety profile with dose-proportional pharmacokinetics in a Phase I dose-escalation study across five dose levels (200-1000 mg). A maximum tolerated dose (MTD) was not defined, with the 1000 mg dose level established as tolerable for Phase II evaluation [1]. This clinical-grade safety dataset distinguishes apatorsen sodium from preclinical Hsp27 inhibitors (e.g., VPC-27) and research-grade siRNAs that lack human tolerability data at therapeutic dosing levels [2].
| Evidence Dimension | Clinical safety and maximum tolerated dose |
|---|---|
| Target Compound Data | MTD not defined; 1000 mg weekly IV tolerated; dose-proportional Cmax; 93% of patients experienced grade 1-2 treatment-related AEs during loading/cycle 1 |
| Comparator Or Baseline | Small-molecule Hsp27 inhibitors (e.g., VPC-27): no clinical MTD data available; siRNA Hsp27 silencing: preclinical only |
| Quantified Difference | Apatorsen sodium: Phase I clinical safety established (N=42); Comparators: Clinical safety data absent |
| Conditions | Phase I dose-escalation study in patients with castration-resistant prostate, breast, ovary, lung, or bladder cancer; 21-day cycles with 3 loading doses |
Why This Matters
Procurement for translational oncology research requires compounds with established clinical safety margins; apatorsen sodium provides validated dosing parameters absent from preclinical alternatives.
- [1] Chi KN, et al. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers. Ann Oncol. 2016;27(6):1116-1122. doi:10.1093/annonc/mdw068 View Source
- [2] Nappi L. Inhibition of Heat Shock Protein 27 (Hsp27) sensitizes Non-Small Cell Lung Cancer Cells to Epidermal Growth Factor Receptor (EGFR) inhibitors [Doctoral Thesis]. University of Naples Federico II; 2016. View Source
